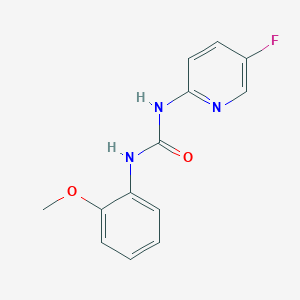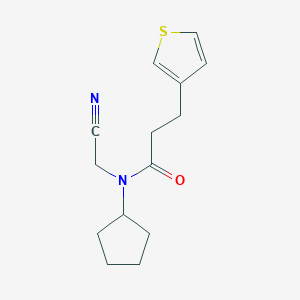![molecular formula C20H24N2O3 B2728969 methyl 1-(2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)acetyl)piperidine-4-carboxylate CAS No. 1203184-05-7](/img/structure/B2728969.png)
methyl 1-(2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)acetyl)piperidine-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 1-(2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)acetyl)piperidine-4-carboxylate is a useful research compound. Its molecular formula is C20H24N2O3 and its molecular weight is 340.423. The purity is usually 95%.
BenchChem offers high-quality methyl 1-(2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)acetyl)piperidine-4-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl 1-(2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)acetyl)piperidine-4-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Sure! Here is a comprehensive analysis of the scientific research applications of the compound “methyl 1-(2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)acetyl)piperidine-4-carboxylate,” also known as “methyl 1-(2-{1H,2H,3H,4H-cyclopenta[b]indol-4-yl}acetyl)piperidine-4-carboxylate.”
Pharmacological Research
This compound is of significant interest in pharmacological research due to its potential therapeutic properties. Piperidine derivatives, in general, are known for their wide range of biological activities, including analgesic, anti-inflammatory, and antipsychotic effects . The specific structure of this compound suggests it could be a candidate for developing new medications targeting neurological disorders or pain management.
Cancer Research
The indole moiety within this compound is a well-known pharmacophore in cancer research. Indole derivatives have been studied for their anticancer properties, including the ability to induce apoptosis in cancer cells and inhibit tumor growth . This compound could be explored for its potential to act as an anticancer agent, particularly in targeting specific cancer cell lines.
Neuroprotective Agents
Research into neuroprotective agents often focuses on compounds that can protect nerve cells from damage or degeneration. The unique structure of this compound, combining piperidine and indole, makes it a promising candidate for studies aimed at preventing or treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s . Its potential to modulate neurotransmitter systems could be particularly valuable.
Antimicrobial Applications
Piperidine derivatives have shown significant antimicrobial activity against a variety of pathogens . This compound could be investigated for its potential to serve as a new antimicrobial agent, particularly in the face of rising antibiotic resistance. Its efficacy against bacterial, fungal, and possibly even viral infections could be a key area of research.
Synthetic Chemistry
In synthetic chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a versatile intermediate in the synthesis of new compounds with potential biological activities . Researchers can explore different functionalizations to create novel derivatives with enhanced properties.
Material Science
The structural properties of this compound may also find applications in material science. Compounds with indole and piperidine moieties can exhibit interesting photophysical properties, making them useful in the development of new materials for electronic or photonic applications . This could include the creation of new organic semiconductors or light-emitting materials.
Agricultural Chemistry
In agricultural chemistry, compounds with bioactive properties are often explored for their potential as pesticides or herbicides. The biological activity of this compound suggests it could be investigated for its effectiveness in protecting crops from pests or diseases . Its environmental impact and safety profile would be key factors in such research.
Biochemical Research
Finally, this compound can be used as a tool in biochemical research to study various biological processes. Its ability to interact with specific enzymes or receptors can help elucidate mechanisms of action and pathways involved in different physiological and pathological conditions . This can lead to a better understanding of disease mechanisms and the development of new therapeutic strategies.
These applications highlight the versatility and potential of “methyl 1-(2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)acetyl)piperidine-4-carboxylate” in various fields of scientific research.
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications Aggregation-induced emission of 1-methyl-1,2,3,4,5-pentaphenylsilole
Eigenschaften
IUPAC Name |
methyl 1-[2-(2,3-dihydro-1H-cyclopenta[b]indol-4-yl)acetyl]piperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3/c1-25-20(24)14-9-11-21(12-10-14)19(23)13-22-17-7-3-2-5-15(17)16-6-4-8-18(16)22/h2-3,5,7,14H,4,6,8-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWUJEXOLVJEVEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCN(CC1)C(=O)CN2C3=C(CCC3)C4=CC=CC=C42 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 1-(2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)acetyl)piperidine-4-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[5-Bromo-2-(difluoromethyl)phenyl]tetrazole](/img/structure/B2728890.png)

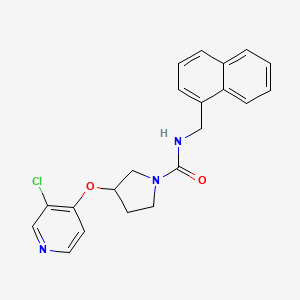
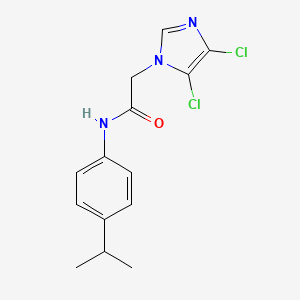
![2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide](/img/structure/B2728898.png)


![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(5-fluoro-2-methylphenyl)acetamide](/img/structure/B2728901.png)
![(E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide](/img/structure/B2728902.png)
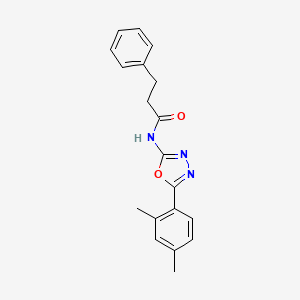
![2-chloro-N-methyl-N-[4-(methylthio)benzyl]acetamide](/img/structure/B2728905.png)
